Lucifer Yellow Cadaverine
Description
Historical Context and Evolution of Fluorescent Tracers in Cell Biology
The use of fluorescence in biological research has a history spanning over a century. The journey began with the synthesis of the first artificial fluorophore, fluorescein (B123965), by Adolf von Baeyer in 1871. biotium.com However, its application in biology took several decades to materialize. A pivotal moment came in 1941 when Albert Coons developed the technique of immunofluorescence, conjugating fluorescein to antibodies to visualize specific proteins within animal tissues. biotium.com This innovation marked the birth of a new era in cell biology, enabling researchers to see previously invisible cellular components. biotium.comwikipedia.org
Early fluorescent dyes laid the groundwork, but the increasing complexity of biological questions, particularly in neuroscience, demanded more sophisticated tools. rsc.org Researchers required tracers that were not only bright but also highly water-soluble, non-toxic, and, importantly, fixable. Fixability—the ability to be covalently cross-linked to surrounding biomolecules during tissue preservation (typically with aldehyde fixatives)—is crucial for detailed anatomical studies. This need led to the development of dyes like Lucifer Yellow CH, which contains a carbohydrazide (B1668358) group that can be linked to cellular components during fixation. ulab360.comthermofisher.com This compound became a favored tool for studying neuronal morphology and intercellular communication through gap junctions. ulab360.comthermofisher.com The development of Lucifer Yellow Cadaverine (B124047) and other derivatives represents a further refinement in this evolution, offering specific chemical properties tailored for certain labeling paradigms. wikipedia.orgulab360.com
Rationale for Cadaverine Derivatives in Biological Labeling
The utility of cadaverine and its derivatives in biological labeling stems from their chemical structure and reactivity. Cadaverine is a five-carbon diamine, and its key feature for bioconjugation is its terminal primary amine group. evitachem.com This functional group provides a reactive handle for several important applications.
The primary rationale for incorporating a cadaverine linker into a fluorescent dye like Lucifer Yellow is to create an "aldehyde-fixable" tracer. thermofisher.combiotium.com During standard histological procedures, tissues are preserved using aldehyde-based fixatives such as formaldehyde (B43269) or glutaraldehyde. The primary amine on the cadaverine moiety of Lucifer Yellow Cadaverine can react with these aldehydes, forming covalent bonds with nearby biomolecules within the cell. ulab360.comthermofisher.com This process effectively locks the fluorescent probe in place, preventing it from leaking out of the cell during subsequent processing steps like sectioning and washing. biotium.com This stability is essential for accurately mapping the fine details of cellular structures, such as the intricate branching of a neuron.
Beyond its role in fixation, the amine group of the cadaverine derivative allows it to be conjugated to other molecules. For instance, it can be used to label molecules containing carboxylic acid groups through the formation of a stable amide bond. biotium.combiotium.comatlantisbioscience.com Furthermore, cadaverine derivatives can serve as substrates for enzymes like transglutaminases, which catalyze the formation of a covalent bond between the cadaverine amine and a specific glutamine residue on a target protein. researchgate.net This enzymatic labeling approach offers a higher degree of specificity compared to more general chemical labeling methods. rsc.org
Overview of Core Research Paradigms Utilizing this compound
This compound's unique properties make it a valuable tool in several key areas of biomedical research. Its use as a fixable, cell-impermeant polar tracer underpins its application in studying cellular architecture and communication.
Neuronal Morphology and Tracing: A primary application of this compound is in the field of neuroscience for the detailed visualization of neuronal morphology. evitachem.combiotium.com The dye is typically introduced into a single neuron through a microinjection pipette, from which it diffuses to fill the entire cell, including its cell body, dendrites, and axon. Because the dye is fixable, the neuron's complete structure can be preserved and imaged, allowing researchers to correlate a neuron's physiological activity with its precise anatomical form and connections. biotium.commediray.co.nz
Gap Junction Communication: this compound is employed to study intercellular communication via gap junctions. biotium.comimmunologicalsciences.com These channels permit the direct passage of small molecules and ions between adjacent cells. By injecting the tracer into one cell, researchers can observe its spread to neighboring, coupled cells. The rate and extent of this transfer provide information about the permeability and properties of the gap junction channels. Studies have used this compound in conjunction with other tracers of different sizes and charges to probe the selectivity of these intercellular pathways. nih.gov
Endocytosis and Membrane Permeability: The compound also serves as a tracer for fluid-phase cellular uptake processes like pinocytosis and for labeling endocytic vacuoles. medchemexpress.commedchemexpress.com As a polar, membrane-impermeant molecule, it does not passively cross cell membranes and is instead taken up through endocytic vesicles. biotium.combiotium.com By monitoring the internalization of this compound, researchers can investigate the mechanisms of membrane permeability and transport within cells. biotium.com
Data Tables
Table 1: Physicochemical Properties of this compound This table details the key chemical and spectral properties of the this compound compound.
| Property | Value | Source |
| Chemical Formula | C₁₇H₁₇K₂N₃O₈S₂ | biotium.cominterchim.fr |
| Molecular Weight | 534 g/mol | biotium.comatlantisbioscience.com |
| Excitation Wavelength (λex) | ~428 nm | biotium.comatlantisbioscience.com |
| Emission Wavelength (λem) | ~536 nm | biotium.comatlantisbioscience.com |
| Appearance | Yellow Solid | biotium.com |
| Solubility | Water | biotium.com |
Table 2: Comparison of Related Fluorescent Tracers This table provides a comparative overview of this compound and other commonly used polar tracers in cell biology.
| Feature | This compound | Lucifer Yellow CH | Biotin-X Cadaverine |
| Fluorophore | Lucifer Yellow | Lucifer Yellow | Biotin (B1667282) (requires secondary detection) |
| Reactive Group | Primary Amine | Carbohydrazide | Primary Amine |
| Fixability | Aldehyde-fixable | Aldehyde-fixable | Aldehyde-fixable |
| Primary Use | Neuronal tracing, gap junctions, conjugation to acids | Neuronal tracing, gap junctions | Gap junction analysis, signal amplification |
| Net Charge (at physiological pH) | Negative | Negative | Positive |
| Source | wikipedia.orgbiotium.com | thermofisher.combiotium.com | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O8S2.2K/c18-4-2-1-3-5-20-16(21)11-7-9(29(23,24)25)6-10-14(11)12(17(20)22)8-13(15(10)19)30(26,27)28;;/h6-8H,1-5,18-19H2,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNIPDJYRQVEOI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)CCCCCN)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17K2N3O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological Frameworks for Lucifer Yellow Cadaverine Application
Cellular Loading and Introduction Techniques
The introduction of Lucifer Yellow Cadaverine (B124047) into cells is a critical first step for cellular tracing and morphological studies. The choice of technique depends on factors such as cell type (e.g., cultured monolayers vs. neurons in tissue slices), the need to target specific cells, and the biological process under investigation.
Intracellular microinjection is a precise method for delivering Lucifer Yellow Cadaverine into a single, targeted cell. This technique is invaluable for studying the detailed morphology of individual cells, such as neurons, and for tracking dye movement to adjacent cells through gap junctions. nih.govnih.gov The procedure is typically performed under a microscope, using a micromanipulator to guide a fine-tipped glass micropipette filled with the dye solution to impale the cell membrane. nih.govresearchgate.net
The dye can be injected into both living cells and lightly fixed tissues. nih.govnih.gov In fixed tissue, such as brain slices perfused with paraformaldehyde, iontophoretic injection allows for the detailed filling of dendritic arbors, revealing features like spines and varicosities. mpg.denih.gov
Table 1: Key Components of an Intracellular Microinjection Protocol
| Component | Description | Research Finding |
|---|---|---|
| Micropipette | A fine-tipped glass electrode pulled to a sharp point. | Filled with a solution of Lucifer Yellow, often in a salt solution like LiCl to facilitate iontophoretic injection. nih.gov |
| Micromanipulator | A device that allows for precise, controlled movement of the micropipette. | Enables the operator to visually guide the pipette to a specific cell and gently puncture the membrane. nih.gov |
| Injection System | Can be pressure-based or iontophoretic (applying electrical current). | Iontophoretic injection is commonly used for delivering charged dyes like Lucifer Yellow into neurons in fixed slices. mpg.denih.gov |
| Imaging System | An epifluorescence microscope. | Allows for real-time visualization of the cell during injection and the subsequent diffusion of the dye. mpg.de |
Scrape loading and dye transfer (SL/DT) is a technique primarily used to assess gap junctional intercellular communication (GJIC) in a population of cultured cells. mdpi.comresearchgate.net The method involves creating a mechanical disruption—a "scrape" or "scalpel cut"—in a confluent cell monolayer in the presence of Lucifer Yellow. mdpi.comnih.gov The dye enters the damaged cells along the scrape line and subsequently passes into adjacent, intact cells if functional gap junctions are present. researchgate.net
The extent of dye transfer away from the initial scrape line provides a qualitative and quantitative measure of cell-cell communication. researchgate.netnih.gov To ensure that the dye is passing through gap junctions and not through compromised membranes of recipient cells, a high molecular weight fluorescent marker, such as Rhodamine Dextran (B179266), is often co-loaded. nih.gov This larger molecule can enter the initially damaged cells but is too large to pass through gap junction channels, thus marking only the cells at the scrape line. researchgate.netnih.gov
Table 2: Comparison of Microinjection and Scrape Loading
| Feature | Intracellular Microinjection | Scrape Loading / Dye Transfer |
|---|---|---|
| Target | Single, specific cells. nih.gov | Population of cells in a monolayer. mdpi.com |
| Primary Application | Detailed morphological analysis of individual cells; targeted dye coupling studies. nih.gov | Functional assessment of gap junctional intercellular communication (GJIC). nih.gov |
| Method | Impalement with a dye-filled micropipette. researchgate.net | Mechanical scrape of a cell monolayer in the presence of dye. mdpi.com |
| Control | High precision and control over which cell is loaded. | Loads a line of cells simultaneously; less targeted. |
While microinjection and scrape loading are direct methods, this compound can also be introduced into cells through less invasive, biological, or chemical means.
Pinocytosis : This process, a form of endocytosis, involves the cellular ingestion of extracellular fluid and its contents. Macrophages, for instance, can take up Lucifer Yellow from the surrounding medium via pinocytosis. nih.govresearchgate.net Because this compound is a membrane-impermeant dye, its accumulation within intracellular vesicles can be used to label and study endocytic pathways and solute flux. abmole.comnih.gov
Permeabilization : Cell membranes can be made transiently permeable to allow the entry of molecules that cannot normally cross them.
Chemical Permeabilization : Following fixation, detergents like Triton X-100 can be used to create pores in the plasma membrane. researchgate.netyoutube.com This allows for the entry of dyes and antibodies into the cell's interior.
Electroporation : This technique applies a controlled electric field to cells, which creates temporary pores in their membranes. This method can be used to load Lucifer Yellow into a suspension of living cells. researchgate.netnih.gov
Post-Labeling Specimen Processing and Signal Preservation
A key advantage of this compound over its precursor, Lucifer Yellow CH, is its ability to be chemically fixed within the tissue. biotium.combioscience.co.uk This allows for permanent specimen preparation and further histological processing without loss of the fluorescent signal.
The cadaverine moiety of this compound contains a primary amine group. This group can form covalent cross-links with surrounding intracellular proteins when treated with aldehyde fixatives such as paraformaldehyde (PFA) or glutaraldehyde. nih.gov This cross-linking effectively locks the dye molecule within the cell's structure, ensuring its retention throughout subsequent steps like sectioning, washing with detergents, and mounting. biotium.com
Studies have shown that Lucifer Yellow can be successfully injected and visualized in tissues that have been fixed by cardiac perfusion with aldehydes. nih.gov The fixation stabilizes the cellular architecture and immobilizes the tracer, providing a stable, high-resolution snapshot of the cell's morphology at the time of fixation. nih.gov The concentration and duration of fixation can be optimized to ensure complete preservation of cellular structures while maintaining antigenicity for potential subsequent immunostaining. nih.govresearchgate.net
To further enhance the visibility of labeled structures, especially fine neuronal processes, this compound can be used in a biotinylated form, such as this compound Biotin-X. nih.govbiotium.com This derivative contains a biotin (B1667282) molecule attached to the dye.
The presence of biotin allows for a powerful, multi-step signal amplification process using the high-affinity binding between biotin and avidin (B1170675) or streptavidin. biotium.com After the initial labeling and fixation, the tissue can be incubated with an avidin-biotin-enzyme complex, such as avidin-biotin-horseradish peroxidase (HRP). nih.gov A subsequent chemical reaction using a substrate like diaminobenzidine (DAB) produces a dense, non-fluorescent, and permanent reaction product that is visible under a standard light microscope. mpg.denih.gov This method creates a Golgi-like stain of the injected neuron, allowing for detailed analysis of cell bodies and dendrites. nih.govnih.gov
This amplification strategy is particularly useful for correlating neuronal morphology with other analyses, such as transmitter immunohistochemistry or electron microscopy, as the reaction product is electron-dense. mpg.denih.gov
Biotinylation Strategies for Enhanced Signal Detection
Avidin-Biotin Complex Amplification Systems
Signal amplification is a critical step in many immunohistochemical and neuroanatomical tracing studies. The Avidin-Biotin Complex (ABC) method is a widely used technique for this purpose. This system leverages the high-affinity bond between avidin, a glycoprotein (B1211001) found in egg whites, and biotin (Vitamin H). Each avidin molecule possesses four binding sites for biotin, allowing for the creation of large molecular complexes that amplify the original signal.
For this method to be applied to this compound, the dye must first be conjugated to biotin. The resulting molecule, such as this compound Biotin-X, combines the fluorescent properties of Lucifer Yellow with the high-affinity tag of biotin. This derivative can be introduced into cells, for instance, as a neuronal tracer.
The ABC amplification process typically follows these steps:
A biotinylated derivative of this compound is introduced into the tissue or cells of interest.
A biotinylated secondary antibody that recognizes the primary antibody (if one is used) is applied.
A pre-formed complex of avidin and a biotinylated enzyme, such as Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP), is added. This complex is formed by incubating free avidin with the biotinylated enzyme, creating a large network.
The avidin in the complex binds to the biotin tag on the this compound derivative (or the secondary antibody), localizing a high concentration of enzyme molecules at the target site.
Finally, a substrate is added, which is converted by the enzyme into a colored precipitate, producing a strong, localized, and permanent signal that can be visualized with standard light microscopy.
This amplification significantly enhances detection sensitivity compared to direct fluorescence visualization alone.
Streptavidin-Based Detection Architectures
A refinement of the avidin-biotin system utilizes streptavidin, a protein isolated from the bacterium Streptomyces avidinii. Like avidin, streptavidin is a tetramer with four high-affinity binding sites for biotin. However, it offers several advantages that have made it the preferred reagent in many applications.
Streptavidin-based systems are used with biotinylated this compound in a similar manner to the ABC method. The primary advantage of streptavidin is its lack of glycosylation, which results in a near-neutral isoelectric point. This characteristic significantly reduces nonspecific background staining that can occur with the highly glycosylated and basic avidin protein, which tends to bind electrostatically to negatively charged cellular components.
Fluorescently labeled streptavidin conjugates are commonly used to localize biotinylated probes in cells and tissues. In this direct approach, a fluorescently tagged streptavidin (e.g., streptavidin-Alexa Fluor 680) is applied directly to the sample containing the biotinylated this compound. This one-step incubation labels the target with multiple fluorophores, enhancing the fluorescent signal for imaging.
| Property | Avidin | Streptavidin | Reference |
|---|---|---|---|
| Source | Egg White | Streptomyces avidinii | |
| Molecular Weight | 67-68 kDa | ~53 kDa (recombinant) | |
| Biotin Binding Sites | 4 | 4 | |
| Glycosylation | Yes (~10% of mass) | No | |
| Isoelectric Point (pI) | ~10.5 (Basic) | ~5-6 (Near-Neutral) | |
| Nonspecific Binding | Higher potential due to positive charge and carbohydrates | Lower, resulting in cleaner background |
Photoconversion Techniques for Permanent Labeling
A significant limitation of fluorescent dyes like Lucifer Yellow is their propensity to fade or photobleach under intense illumination. To overcome this and to enable visualization with electron microscopy, a technique called photoconversion (or photooxidation) can be employed. This process converts the transient fluorescent signal into a stable, electron-dense precipitate that is visible under both light and electron microscopes.
The most common method for photoconverting Lucifer Yellow involves illuminating the labeled cells with blue light in the presence of diaminobenzidine (DAB). The excited Lucifer Yellow fluorophore generates reactive oxygen species, which in turn oxidize the DAB monomer into an insoluble, dark brown polymer. This DAB precipitate is deposited precisely at the location of the fluorophore, creating a permanent record of the labeled cell's morphology. This technique is particularly valuable because the DAB precipitate is also electron-dense, especially after osmication (treatment with osmium tetroxide), making the labeled structures readily identifiable in electron micrographs.
Advanced Imaging and Visualization Approaches
The utility of this compound is greatly expanded when combined with advanced imaging modalities that allow for high-resolution, multi-dimensional, and correlative analysis of labeled cells.
Confocal Laser-Scanning Microscopy for Three-Dimensional Reconstruction
Confocal laser-scanning microscopy (CLSM) is a powerful imaging technique that allows for the acquisition of high-resolution optical sections through a fluorescent specimen. By systematically scanning the sample point-by-point and rejecting out-of-focus light, CLSM produces sharp, clear images of a single focal plane.
Correlative Light and Electron Microscopy After Photoconversion
Correlative Light and Electron Microscopy (CLEM) is a powerful approach that bridges the gap between the dynamic, specific labeling of fluorescence microscopy and the high-resolution ultrastructural detail of electron microscopy (EM). Photoconversion of this compound is a key enabling step for CLEM.
The workflow for CLEM using Lucifer Yellow typically involves:
Fixing the tissue and performing the photoconversion reaction with DAB to transform the fluorescent signal into an electron-dense precipitate. The resulting dark spot is visible on the tissue, guiding subsequent processing.
Processing the tissue for electron microscopy, which includes osmication, dehydration, and embedding in resin.
Relocating the same cell within the resin block and cutting ultrathin sections for EM imaging.
Imaging the sections with an electron microscope, where the DAB precipitate clearly marks the previously fluorescent structure, revealing its ultrastructural details, such as organelles and synaptic contacts.
This correlative method has been used to visualize functionally-labeled synaptic vesicles in terminals opposite a Lucifer Yellow-filled postsynaptic neuron, providing invaluable insights into synaptic organization and function.
Multi-Fluorophore Imaging Strategies in Live and Fixed Cells
This compound can be used in conjunction with other fluorophores to simultaneously visualize multiple targets within the same cell or tissue sample. This multi-fluorophore approach requires careful selection of dyes with distinct excitation and emission spectra to minimize signal bleed-through.
In fixed cells, Lucifer Yellow has been combined with immunofluorescence using other labels like Texas Red. For example, a neuron can be microinjected with Lucifer Yellow to reveal its morphology, and the same tissue slice can then be labeled with antibodies tagged with Texas Red to show the distribution of specific proteins, such as receptors or enzymes. Using a dual-channel confocal microscope, the signals from Lucifer Yellow (excited at ~488 nm) and Texas Red (excited at ~568 nm) can be captured simultaneously or sequentially, allowing for the precise co-localization of the protein in relation to the cell's structure.
In live-cell imaging, Lucifer Yellow dextran has been used as a probe to measure water transport in subcellular organelles. In these experiments, it was co-loaded into cells with a D₂O-insensitive control dye, Alexa Fluor 546 dextran. The fluorescence of Lucifer Yellow is sensitive to deuterium (B1214612) oxide (D₂O), while the Alexa Fluor dye is not. By recording the fluorescence of both dyes simultaneously as the cells are perfused with D₂O-containing buffer, researchers can measure water flux across organelle membranes.
| Application | Primary Fluorophore | Secondary Fluorophore(s) | Cell State | Imaging Technique | Reference |
|---|---|---|---|---|---|
| Morphology and Protein Localization | Lucifer Yellow | Texas Red (Immunofluorescence) | Fixed | Dual-Channel Confocal Microscopy | |
| Organelle Water Transport | Lucifer Yellow Dextran (D₂O sensitive) | Alexa Fluor 546 Dextran (D₂O insensitive) | Live | Time-Lapse Fluorescence Microscopy | |
| Synaptic Function and Structure | Lucifer Yellow | FM 1-43FX (Synaptic Vesicle Label) | Live (acute slice) then Fixed | Correlative Light and Electron Microscopy |
Investigation of Intercellular Communication Via Gap Junctions
Permeability Characteristics of Gap Junction Channels
The passage of Lucifer Yellow Cadaverine (B124047) through gap junctions is not uniform across all channel types; it is governed by the specific properties of the connexin proteins that form the channel. These properties include the kinetics of diffusion, the charge selectivity of the pore, and the physical size of the channel, which together determine the permeability of the junction to this and other molecules.
The analysis of Lucifer Yellow diffusion kinetics is a fundamental method for quantifying the permeability of gap junction channels. nih.gov When the dye is introduced into a single cell within a coupled population, its subsequent spread into neighboring cells can be monitored over time using fluorescence microscopy. nih.gov The rate and extent of this "dye coupling" provide a direct measure of the functionality and permeability of the gap junctions connecting the cells. nih.govresearchgate.net
Quantitative studies have been developed to measure the permeability of a single gap junction channel (Pγ) to fluorescent tracers. By perfusing a dye like Lucifer Yellow into one cell of a pair and measuring the rate of its transfer to the adjacent cell, researchers can calculate the channel's permeance. nih.gov Research on different cell lines expressing specific connexin proteins has revealed a wide range of single-channel permeances for Lucifer Yellow, demonstrating that the channel's protein composition is a critical determinant of diffusion kinetics. For example, in BICR/M1Rk cells, which express Connexin 43 (Cx43), gap junction channels are approximately two to five times more permeable to Lucifer Yellow than to the larger tracer calcein. nih.gov However, significant variability exists even within a single cell population. nih.gov
| Cell Line / Connexin Type | Lower Limit Single-Channel Permeance (x 10⁻¹² mm³/s) | Upper Limit Single-Channel Permeance (x 10⁻¹² mm³/s) |
|---|---|---|
| BICR/M1Rk (Endogenous Cx43) | 6.8 ± 2.8 | 150 |
| HeLa-Cx43 Transfectants | 2.1 ± 6.8 | 80 |
| HeLa-Cx46 Transfectants | 1.3 ± 1.1 | 34 |
Data derived from studies on mammalian cell cultures, illustrating the variability in single-channel permeance to Lucifer Yellow based on the specific connexin protein forming the gap junction channel. nih.gov
The molecular structure of the tracer and the biochemical properties of the channel pore are crucial for determining permeability. Lucifer Yellow is an anionic molecule, carrying a net charge of -2. nih.gov This negative charge significantly influences its interaction with the amino acid residues lining the gap junction pore. Different connexin isoforms create channels with distinct charge selectivities. nih.gov
Studies comparing the permeability of various connexin channels to charged tracers have shown that some channels exhibit a preference for anions, while others are more permeable to cations. For instance, channels made of Cx32 have been suggested to be more anion-selective, whereas Cx26 and Cx45 channels may be more cation-selective. nih.gov Despite these preferences, Lucifer Yellow has been shown to pass through a wide array of connexin channels, including Cx26, Cx31, Cx32, Cx37, Cx40, Cx43, and Cx45. semanticscholar.org This suggests that while charge selectivity can modulate the rate of diffusion, it does not create an absolute barrier to Lucifer Yellow in most common connexin channels. The interaction between the tracer's charge and the electrostatic environment of the pore is a key factor governing its passage. nih.gov
Gap junction channels act as molecular sieves, allowing the passage of small molecules and ions while excluding larger ones. This size exclusion is a fundamental property determined by the physical dimensions of the channel's pore. cytivalifesciences.com Lucifer Yellow has a molecular weight of approximately 457 Daltons, which is well below the typical upper size exclusion limit of about 1,000 Daltons for most gap junction channels. nih.gov
The permeability of a channel to a specific molecule is dependent on the ratio of the molecule's hydrodynamic radius to the radius of the pore. nih.govhalocolumns.com While Lucifer Yellow itself is not typically used to precisely calculate the pore radius, its ready passage through most channels confirms that their effective diameter is significantly larger than the tracer molecule. More precise estimations of pore size often involve a series of fluorescent probes of varying molecular weights and radii. nih.gov In this context, Lucifer Yellow serves as a baseline small-molecule tracer, against which the permeability of larger molecules can be compared to characterize the size exclusion limits of specific connexin channels. nih.gov
Differential Gap Junctional Coupling in Diverse Cell Types
The application of Lucifer Yellow Cadaverine has been instrumental in demonstrating that the extent and pattern of gap junctional coupling vary significantly among different cell types. This differential coupling is crucial for the specialized functions of various tissues, particularly within complex cellular networks like the nervous system.
In neuroscience, Lucifer Yellow is a classic tool for mapping neuronal architecture and identifying electrical synapses, which are formed by gap junctions. nih.govgreenspine.ca By injecting the dye into a single neuron, researchers can visualize not only the morphology of the injected cell but also identify all other cells directly connected to it via gap junctions. nih.gov This "dye coupling" provides a functional map of syncytial networks, revealing how groups of neurons are coordinated.
The retina is a well-characterized model system for studying gap junctional communication, and Lucifer Yellow has been pivotal in elucidating the coupling patterns of its neurons.
Horizontal Cells: Studies in the carp (B13450389) retina demonstrated that when Lucifer Yellow is injected into a horizontal cell, it diffuses into surrounding horizontal cells of the same morphological type. nih.gov This revealed that these neurons form extensive, type-specific coupled networks. nih.gov Similarly, in the primate retina, injections of gap junction-permeant tracers have confirmed that H1 and H2 horizontal cells each form their own independent coupled networks. frontiersin.org Interestingly, some studies have shown that the permeability of these junctions can be selective; in certain preparations, Lucifer Yellow was confined to a single injected cell, while the smaller tracer biocytin (B1667093) was able to spread to neighboring cells, indicating that the junctions were less permeable to the larger Lucifer Yellow molecule. nih.gov
Amacrine Cells: Coupling among amacrine cells is more varied. Research in the carp retina using simultaneous injections of Lucifer Yellow and biocytin found that only certain morphological types of amacrine cells were Lucifer Yellow-coupled. nih.gov In these coupled populations, the smaller tracer biocytin often spread to a greater number of cells than Lucifer Yellow, again suggesting a degree of size and/or charge selectivity in the gap junction channels connecting these neurons. nih.gov Many other types of amacrine cells showed coupling with biocytin but not with Lucifer Yellow, indicating that their connecting gap junctions have a smaller effective pore size that excludes the Lucifer Yellow molecule. nih.gov
| Retinal Cell Type | Tracer | Observed Coupling Characteristics | Reference |
|---|---|---|---|
| Carp Horizontal Cells | Lucifer Yellow | Diffusion limited to cells of the same morphological type. | nih.gov |
| Primate Horizontal Cells (H1 & H2) | Neurobiotin (similar tracer) | Forms two distinct, independently coupled networks (H1 and H2). | frontiersin.org |
| Carp Cone-Connected Horizontal Cells | Lucifer Yellow vs. Biocytin | Biocytin coupled ~5 times more cells than Lucifer Yellow. | nih.gov |
| Carp Rod-Connected Horizontal Cells | Lucifer Yellow vs. Biocytin | Lucifer Yellow was restricted to the injected cell, while biocytin revealed coupled neighbors. | nih.gov |
| Carp Amacrine Cells (Types Fnd, Pmb, Pma) | Lucifer Yellow | Confirmed to be Lucifer Yellow-coupled. | nih.gov |
| Carp Amacrine Cells (Types Pwd, Fnb, Fna) | Lucifer Yellow | Showed no Lucifer Yellow coupling, but were coupled via the smaller tracer biocytin. | nih.gov |
This table summarizes key research findings on the differential coupling of retinal neurons as revealed by Lucifer Yellow and other tracers, highlighting the specificity and selectivity of gap junctional communication.
Neuronal Networks and Synaptic Connectivity Studies
Cortical Pyramidal Cell Intercommunication
The study of neuronal connectivity in the cerebral cortex is fundamental to understanding brain function. Intracellular injection of fluorescent dyes like Lucifer Yellow is a well-established method for elucidating the detailed morphology of individual neurons, including cortical pyramidal cells. nih.govresearchgate.netnih.gov This technique involves impaling a single neuron with a microelectrode filled with the dye and iontophoretically injecting it, allowing for the complete three-dimensional reconstruction of its soma, dendritic arborizations, and axonal projections. nih.govresearchgate.net
While this method has been extensively used to characterize the structure of single pyramidal cells in human and animal cortical tissue nih.govresearchgate.net, its application extends to the study of intercellular communication. The principle of dye coupling, where the injected Lucifer Yellow diffuses from the filled neuron to adjacent, directly connected cells through gap junctions, is a primary method for identifying electrical synapses. nih.gov Although detailed studies focusing specifically on this compound transfer to map gap junction networks between cortical pyramidal cells are not extensively detailed in the reviewed literature, the technique of intracellular injection provides the foundational methodology for such investigations. The visualization of dye in a neighboring cell following injection into a primary pyramidal neuron would provide direct evidence of functional gap junctional coupling.
Epithelial Cell-Cell Junctional Communication
Gap junctions are crucial for coordinating cellular activities within epithelial tissues by allowing the passage of ions and small signaling molecules. This compound is instrumental in assessing the functionality of these communication pathways.
In the seminiferous epithelium, spermatogenesis is critically dependent on the coordinated communication between Sertoli cells and developing germ cells. nih.gov Studies utilizing dye-transfer assays have revealed complex and selective communication pathways within this environment. The predominant gap junction protein, connexin43 (Cx43), is located between adjacent Sertoli cells and between Sertoli cells and germ cells. nih.govnih.gov
Research using Lucifer Yellow and other tracers with varying physicochemical properties has demonstrated functional differences between these junctions. Sertoli-Sertoli coupling is observed to be relatively nonselective, allowing the passage of the negatively charged Lucifer Yellow. In contrast, the coupling between Sertoli cells and spermatogonia is strongly selective, favoring the transfer of positively charged tracers over Lucifer Yellow. This suggests that Sertoli-germ cell junctions have distinct permeability properties compared to Sertoli-Sertoli junctions. Furthermore, this coupling can be asymmetric, with Lucifer Yellow in germ cells reportedly not diffusing into Sertoli cells, a mechanism that could facilitate the concentration of molecules from Sertoli cells into the developing germ cells. The absence of Cx43 in Sertoli cells leads to an arrest of spermatogenesis, highlighting the essential role of this communication pathway. nih.gov
| Junctional Pathway | Tracer Molecule | Relative Permeability | Key Finding |
|---|---|---|---|
| Sertoli-Sertoli | Lucifer Yellow (negatively charged) | Permeable | Coupling is relatively nonselective. |
| Sertoli-Spermatogonia | Lucifer Yellow (negatively charged) | Weakly Permeable / Impermeable | Coupling is selective for positively charged tracers and can be asymmetric. |
| Sertoli-Spermatogonia | Biotinylated Tracers (positively charged) | Strongly Permeable |
Endothelial Cell Intercellular Dye Transfer
Gap junctional communication between endothelial cells is vital for maintaining vascular homeostasis, coordinating responses to vasoactive stimuli, and regulating angiogenesis. Dye transfer assays using Lucifer Yellow provide a direct method to assess the functional integrity of these communication channels. In cultured porcine aortic endothelial cells, for instance, the microinjection of Lucifer Yellow into a single cell results in its rapid transfer to numerous adjacent cells. researchgate.net This extensive coupling demonstrates the presence of a functional network of gap junctions, largely composed of connexin43 (Cx43), that allows for the efficient exchange of small molecules. researchgate.net This technique is crucial for investigating how physiological and pathological conditions affect endothelial cell communication.
Regulation and Modulation of Gap Junctional Intercellular Communication
The permeability of gap junctions is not static but is subject to dynamic regulation by a wide array of physiological and pathological factors. Lucifer Yellow dye transfer assays are a cornerstone for studying this modulation.
Research has shown that GJIC can be significantly altered by the activation of intracellular signaling cascades. For example, in TM3 Leydig cells, activators of protein kinase A (PKA) and protein kinase C (PKC) induce a decrease in cell-cell communication, as measured by Lucifer Yellow transfer. nih.govresearchgate.net This effect is correlated with the internalization of Cx43 from the cell membrane to the cytoplasm. nih.govresearchgate.net Conversely, inhibitors of these kinases can prevent or reverse this uncoupling. nih.govresearchgate.net
GJIC is also a target for various chemical agents, including environmental toxicants and carcinogens. Numerous studies have employed the scrape-loading dye transfer method, where a layer of cells is scraped in the presence of Lucifer Yellow, to screen for compounds that inhibit communication. Direct chemical carcinogens like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) have been shown to cause potent and rapid inhibition of dye transfer in rat liver cells. nih.gov Similarly, various polycyclic aromatic hydrocarbons (PAHs) and perfluorinated compounds can inhibit GJIC, a mechanism thought to be involved in tumor promotion. oup.comoup.com Furthermore, cellular kinases such as Bruton's Tyrosine Kinase (BTK) and Interleukin-2-Inducible T-Cell Kinase (ITK) can phosphorylate Cx43, leading to a significant reduction in Lucifer Yellow transfer between cells. nih.gov
| Modulating Agent/Factor | Cell Type | Effect on Lucifer Yellow Transfer | Associated Mechanism |
|---|---|---|---|
| Protein Kinase A/C Activators (e.g., dibutyryl cAMP, TPA) | TM3 Leydig Cells | Decrease | Internalization of Cx43 from plasma membrane. nih.govresearchgate.net |
| N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) | Clone 9 (Rat Liver) | Decrease (Inhibition) | Direct chemical carcinogen action. nih.gov |
| Polycyclic Aromatic Hydrocarbons (PAHs) | WB-F344 (Rat Liver Epithelial) | Decrease (Inhibition) | Transient inhibition, potential tumor promotion. oup.com |
| Bruton's Tyrosine Kinase (BTK) | HEK-293T Cells | Decrease (~75%) | Phosphorylation of Cx43. nih.gov |
| Interleukin-2-Inducible T-Cell Kinase (ITK) | HEK-293T Cells | Decrease (~50%) | Phosphorylation of Cx43. nih.gov |
| Androstenedione | Rat Granulosa Cells | Increase | Modulation of Cx43 and GJIC. researchgate.net |
| Heptanol | Human Collecting Duct (HCD) Cells | Decrease (Blockage) | General gap junction uncoupler. researchgate.net |
Mechanisms of Cellular Uptake and Intracellular Dynamics
Endocytic Pathway Tracing and Vacuolar Labeling
Lucifer Yellow and its derivatives are widely used to label and trace the endocytic pathway, which is the process cells use to internalize substances by engulfing them in vesicles.
Characterization of Endocytic Vacuoles and Vesicles
Lucifer Yellow Cadaverine (B124047) is effectively used to label endocytic vacuoles and vesicles within cells. physiology.org Studies in various cell types, such as cultured atrial myocytes, have provided detailed characterization of this process. Upon exposure to the dye, cells internalize it through the formation of classic clathrin-coated vesicles which then fuse with endosomes. nih.gov This process is temperature-sensitive and does not occur at lower temperatures (e.g., 2°C), indicating it is an active, energy-dependent cellular function. nih.gov The subsequent sorting of the dye into an acidified, prelysosomal pathway can be visualized through fluorescence microscopy, where it appears as distinct punctate cytoplasmic densities. nih.gov
Carrier-Mediated Transport Systems
The transport of Lucifer Yellow Cadaverine across the cell membrane is significantly facilitated by specific protein transporters, particularly those of the organic anion transport system.
Saturable Uptake Kinetics and Transport Affinity
The involvement of carrier proteins in Lucifer Yellow uptake is confirmed by its saturable uptake kinetics. physiology.orgnih.gov This means that as the concentration of the dye increases, the rate of uptake also increases until the transport proteins become saturated, at which point the uptake rate plateaus.
Detailed kinetic studies in isolated skate hepatocytes have characterized both sodium-dependent and sodium-independent transport mechanisms. physiology.orgnih.gov These studies have determined the transport affinity (Michaelis-Menten constant, Km) and the maximum transport velocity (Vmax) for these pathways. physiology.orgnih.gov In isolated rat hepatocytes, uptake was also found to be saturable, albeit at higher concentrations. physiology.orgnih.gov
| Transport Mechanism | Michaelis-Menten Constant (Km) (µM) | Maximal Velocity (Vmax) (pmol·min⁻¹·mg cells⁻¹) |
|---|---|---|
| Sodium-Dependent | 125 ± 57 | 1.5 ± 0.2 |
| Sodium-Independent | 207 ± 55 | 1.7 ± 0.2 |
Data derived from studies on isolated skate hepatocytes, indicating two distinct carrier-mediated uptake systems for Lucifer Yellow. physiology.orgnih.gov
Pharmacological Inhibition of Transport Pathways by Organic Anions
Further evidence for carrier-mediated transport comes from pharmacological studies showing that Lucifer Yellow uptake can be inhibited by a variety of other organic anions. physiology.orgnih.govnih.gov These compounds compete with Lucifer Yellow for binding to the same transport proteins. This competitive inhibition has been demonstrated in multiple systems, including renal proximal tubules and hepatocytes. nih.govnih.gov The inhibition by well-known organic anion transport inhibitors provides strong support for the role of these specific pathways in the cellular uptake of Lucifer Yellow. nih.govbiologists.combiologists.com
| Inhibitor | Transport System/Cell Type |
|---|---|
| Probenecid | Renal Proximal Tubules, Hepatocytes, Plant Cells |
| p-Aminohippurate (PAH) | Renal Proximal Tubules, Hepatocytes |
| Leukotriene C4 | Renal Proximal Tubules (luminal step) |
| Furosemide | Hepatocytes |
| Bumetanide | Hepatocytes |
| Sulfobromophthalein | Hepatocytes |
| Rose Bengal | Hepatocytes |
| Taurocholate | Hepatocytes |
| N-ethylmaleimide | Hepatocytes |
| Ouabain | Renal Proximal Tubules (Na⁺-dependent system) |
A list of organic anions and transport inhibitors that have been shown to reduce the cellular uptake and/or secretion of Lucifer Yellow. physiology.orgnih.govnih.gov
Intracellular Compartmentation and Biliary Excretion Mechanisms
Once inside the cell, Lucifer Yellow is not uniformly distributed throughout the cytoplasm. Instead, it is often sequestered into intracellular vesicular compartments. physiology.orgnih.gov This compartmentation is a key aspect of its intracellular dynamics.
Following uptake into hepatocytes, Lucifer Yellow is actively transported against a concentration gradient and excreted into the bile. physiology.orgnih.gov This process of biliary excretion is a critical elimination pathway for many organic anions. The transport into the bile canalicular lumen is highly concentrative. physiology.orgnih.gov In renal proximal tubules, the secretion of Lucifer Yellow into the tubular lumen is handled by luminal carriers, with evidence pointing to the involvement of the multidrug resistance-associated protein (MRP), likely MRP2. nih.govnih.gov Studies have also indicated that Breast Cancer Resistance Protein (BCRP) is a transporter for Lucifer Yellow. nih.govplos.org This demonstrates that after initial uptake into the cell by one set of transporters (e.g., basolateral transporters in renal or liver cells), the subsequent efflux and excretion are mediated by a different set of transporters located on the apical membrane (e.g., canalicular membrane in hepatocytes or luminal membrane in renal tubule cells). nih.gov
Membrane Permeability and Cell-Cell/Cell-Liposome Fusion Assays
This compound, a derivative of the highly fluorescent and water-soluble dye Lucifer Yellow, serves as a valuable tool in assessing the integrity of cellular barriers and studying membrane fusion events. abmole.comatlantisbioscience.com Its general inability to cross intact biological membranes makes it an exemplary polar tracer for these applications. atlantisbioscience.combiotium.com The presence of a cadaverine moiety provides a primary amine, allowing the dye to be chemically fixed in place with aldehyde-based fixatives, which is particularly useful for microscopic analysis following an experiment. biotium.com
Membrane Permeability Assays
This compound is frequently employed in permeability assays to evaluate the integrity of epithelial and endothelial cell monolayers, particularly the functionality of tight junctions that regulate paracellular transport (the passage of substances between cells). sigmaaldrich.comresearchgate.net These assays are critical in various research fields, including drug delivery and toxicology, to model biological barriers like the intestinal wall or the blood-brain barrier. sigmaaldrich.com
The fundamental principle of the assay involves seeding epithelial cells, such as Caco-2 cells, onto a porous membrane support within a cell culture insert. This creates two distinct compartments: an apical (upper) and a basolateral (lower) chamber, mimicking the luminal and blood sides of a biological barrier, respectively. researchgate.netscientificlabs.co.uk Lucifer Yellow is added to the apical chamber, and its passage into the basolateral chamber is monitored over time. scientificlabs.co.uk Since the dye is cell-impermeant, its appearance in the lower chamber is directly proportional to the permeability of the paracellular pathway. sigmaaldrich.com An intact, confluent monolayer with functional tight junctions will severely restrict the dye's passage, resulting in low fluorescence in the basolateral medium. sigmaaldrich.comresearchgate.net Conversely, a compromised barrier will allow for increased leakage of the dye. The amount of dye that has traversed the monolayer is quantified by measuring the fluorescence of the basolateral medium with a spectrophotometer or fluorescence plate reader (typically with an excitation wavelength around 428-430 nm and an emission wavelength around 530-540 nm). researchgate.netscientificlabs.co.ukresearchgate.net
Research Findings:
Studies have utilized Lucifer Yellow permeability assays to investigate the effects of various substances on the integrity of cell monolayers. For instance, research on Caco-2 cell monolayers examined how different liposome (B1194612) formulations affect paracellular permeability. The findings indicate that certain liposome compositions can modulate the tightness of the cellular barrier.
Table 1: Effect of Liposome Formulations on Lucifer Yellow Permeability Across Caco-2 Cell Monolayers
This table summarizes the relative fluorescence intensity of Lucifer Yellow detected in the basolateral chamber after a 2-hour incubation with different liposome types on the apical side of Caco-2 cell monolayers. A higher fluorescence intensity indicates greater permeability. researchgate.net
| Treatment Condition | Mean Relative Fluorescence Intensity (%) | Standard Deviation (n=4) |
|---|---|---|
| Control (Lucifer Yellow only) | 1.3 | ± 0.2 |
| 1 mM Squid Meal PC/PS/Chol (1:1:2) Liposomes | 2.8 | ± 0.3 |
| 1 mM Squid Meal PC/PS (1:1) Liposomes | 3.5 | ± 0.4 |
| 1 mM Soy PC/PS/Chol (1:1:2) Liposomes | 2.2 | ± 0.3 |
| 1 mM Soy PC/PS (1:1) Liposomes | 2.5 | ± 0.2 |
Cell-Cell and Cell-Liposome Fusion Assays
This compound is also utilized as a content marker in membrane fusion assays. These experiments are designed to study the merging of two separate lipid bilayers, such as in cell-cell fusion or the fusion of a liposome with a cell membrane. biotium.com
In cell-liposome fusion studies, liposomes are first loaded with a concentrated solution of this compound. These fluorescently-filled vesicles are then incubated with target cells. If fusion occurs between the liposome and the cell's plasma membrane, the entrapped dye is released directly into the cytoplasm of the cell. The resulting intracellular fluorescence, which can be observed and quantified using fluorescence microscopy, serves as a direct indicator that a fusion event has taken place. nih.gov
Similarly, in cell-cell fusion assays, the dye can be loaded into one population of cells. These loaded "donor" cells are then co-cultured with a "recipient" population of unlabeled cells. The transfer of the dye from a donor to a recipient cell upon their fusion indicates the formation of a continuous cytoplasm. This principle is also applied to study transport through gap junctions, which are channels that directly connect the cytoplasm of adjacent cells, allowing for the passage of small molecules like Lucifer Yellow. biotium.comnih.gov
Research Findings:
A method was developed to conjugate Lucifer Yellow to the surface of liposomes to study their interaction with cells. When these fluorescent liposomes were incubated with different cell types, the Lucifer Yellow-phospholipid derivative was transferred to the cell membranes, indicating a close association or fusion. The efficiency of this transfer varied between cell types. nih.gov
Table 2: Transfer of Lucifer Yellow-Labeled Phospholipid from Liposomes to Different Cell Types
This table shows the incubation conditions and qualitative outcomes of the transfer of a Lucifer Yellow-DMPE derivative from liposomes to boar spermatozoa and human lymphocytes. nih.gov
| Cell Type | Incubation Temperature | Time to Max Incorporation | Relative Labeling Yield |
|---|---|---|---|
| Boar Spermatozoa | 36°C | ~60 minutes | High |
| Human Lymphocytes | Not Specified | Not Specified | Poor (~15% of spermatozoa yield) |
Applications in Developmental Biology and Neuroscience Research
Neuronal Morphological Profiling and Reconstruction
The primary application of Lucifer Yellow and its derivatives is in the high-fidelity profiling of neuronal morphology. By injecting the dye into a single neuron, researchers can fill the entire cell, from the soma to the finest dendritic and axonal processes, enabling precise three-dimensional reconstruction and analysis. nih.gov
Lucifer Yellow is exceptionally effective for visualizing the complex branching patterns of dendritic trees. researchgate.net Following intracellular injection, the dye diffuses throughout the neuron, revealing the complete dendritic arbor. researchgate.net This allows for detailed morphometric analysis of dendritic length, branching complexity, and the density and morphology of dendritic spines—the primary sites of excitatory synapses. nih.gov
The use of Lucifer Yellow microinjection combined with confocal laser scanning microscopy provides a significant advantage over classical methods like Golgi-Cox staining. Research comparing these techniques has demonstrated that Lucifer Yellow filling allows for the detection of a much higher density of dendritic spines, which are often underestimated by Golgi staining. nih.gov This enhanced detection capability is crucial for accurately studying the synaptic architecture of neurons. greenspine.ca
A comparative study on pyramidal neurons in the mouse medial prefrontal cortex (mPFC) and hippocampal CA1 region highlights the differences in spine detection between the two methods.
| Brain Region | Staining Method | Reported Spine Density (Spines/μm) | Key Finding |
|---|---|---|---|
| mPFC (Layer 2/3) | Golgi-Cox Staining | ~0.5 | Lucifer Yellow microinjection detected approximately three times as many spines as the Golgi method. |
| mPFC (Layer 2/3) | Lucifer Yellow (LY) Microinjection | ~1.5 | |
| Hippocampal CA1 | Golgi-Cox Staining | ~0.6 | Measurements of spine head diameter were significantly smaller on LY-filled dendrites compared to Golgi-stained ones in this region. |
| Hippocampal CA1 | Lucifer Yellow (LY) Microinjection | ~1.8 |
While Lucifer Yellow provides excellent filling of dendritic arbors, its utility in tracing the full extent of axonal collaterals has limitations. researchgate.net Studies have frequently reported that the filling of distal axonal branches is often incomplete, which can hinder the complete mapping of a neuron's efferent projections. researchgate.net This is a significant consideration when the research goal is to map the entire axonal field of a single neuron. For more extensive ex vivo axon tracing, lipophilic carbocyanine dyes are often preferred due to their ability to diffuse more effectively through fixed plasma membranes over long distances.
Elucidation of Neural Circuitry and Connectivity
Lucifer Yellow Cadaverine (B124047) is instrumental in dissecting neural circuits by allowing researchers to correlate a neuron's specific morphology with its position and role within a larger network.
A powerful strategy in neuroscience is to combine the intracellular filling of a neuron with Lucifer Yellow with other tracing methods to simultaneously understand its morphology, origin, and targets. This is achieved by first using retrograde tracers (such as Fast Blue, DiI, or rhodamine-labeled beads) or anterograde tracers (like biotinylated dextran-amine) to label populations of neurons based on their projection targets or origins. researchgate.netresearchgate.netnih.gov Subsequently, in fixed brain slices, these pre-labeled neurons can be specifically targeted for intracellular injection with Lucifer Yellow. This dual-labeling approach makes it possible to determine the detailed dendritic morphology of neurons that belong to a specific, identified projection pathway. researchgate.netnih.gov
A cornerstone of cellular neuroscience is the ability to link a neuron's physiological activity with its physical structure. Lucifer Yellow is a key tool in this endeavor. Researchers can first perform intracellular or patch-clamp recordings from a neuron in a live preparation to characterize its electrophysiological properties, such as its firing pattern, membrane potential, and synaptic responses. Following the recording, Lucifer Yellow can be injected into that same neuron through the recording electrode. mdpi.com This procedure indelibly marks the physiologically characterized cell, allowing for its subsequent visualization and morphological reconstruction. This technique has been vital in establishing direct correlations between specific cell morphologies (e.g., pyramidal cells, interneurons) and their unique functional roles within a circuit. nih.gov
Investigations into Neuronal Plasticity, Regeneration, and Branching
The ability to visualize individual neurons with high resolution makes Lucifer Yellow Cadaverine a valuable tool for studying dynamic changes in neuronal structure, which are fundamental to plasticity, development, and response to injury.
By injecting neurons with Lucifer Yellow at different developmental stages or following an experimental manipulation, researchers can quantify changes in dendritic length, complexity, and spine density. researchgate.net For instance, the dye can be used to reveal how dendritic arbors wither or elongate under specific conditions, providing direct evidence of structural plasticity. researchgate.net The clarity of the staining allows for the precise measurement of neurite branching and growth, which is essential for understanding the mechanisms that guide neuronal development and regeneration. greenspine.ca Furthermore, the intense fluorescence of Lucifer Yellow can be harnessed for photoablation, where a single dye-filled cell or even a specific dendrite is selectively destroyed with intense light. Studying the subsequent response of the surrounding neural network provides insights into the capacity for regeneration and synaptic reorganization following injury.
Emerging Directions and Novel Methodological Advancements
Development of Advanced Lucifer Yellow Cadaverine (B124047) Conjugates
To overcome some of the intrinsic limitations of the standalone fluorophore, researchers are actively developing advanced conjugates of Lucifer Yellow Cadaverine. These efforts are primarily aimed at improving its fluorescence efficiency, photostability, and target specificity.
A significant advancement in the use of this compound involves its conjugation with polymer-based nanomaterials. These conjugated polymer nanoparticles (CPNs) serve as scaffolds that can dramatically enhance the fluorescent properties of the dye. nih.govmdpi.comresearchgate.net The encapsulation of fluorescent probes within or conjugation to a polymer matrix can lead to increased fluorescence intensity and brightness. researchgate.net
One notable strategy involves the binding of this compound to a copolymer of N-acryloylmorpholine (NAM) and the reactive monomer N-acryloxysuccinimide (NAS), created through a process called RAFT-controlled polymerization. researchgate.net Subsequent modifications can include capping with aminoethylmorpholine (AEM) and reaction with a biotin (B1667282) derivative. researchgate.net Research has demonstrated that such fluorescent polymer-drug conjugates can exhibit a substantial increase in emission. For instance, labeling a poly(NAM-Ly) polymer with increasing molar percentages of Lucifer Yellow resulted in a corresponding and significant increase in fluorescence emission. researchgate.net Furthermore, these polymer conjugates show excellent resistance to photobleaching, a critical factor for long-term imaging experiments. researchgate.net
Table 1: Fluorescence Enhancement of Polymer-Conjugated Lucifer Yellow
| Molar % of Lucifer Yellow in Polymer | Fold Increase in Emission |
|---|---|
| 2 mol% | 7-fold |
| 6 mol% | 20-fold |
| 9 mol% | 43-fold |
Data derived from fluorescence spectra of aqueous equimolar solutions of Lucifer Yellow and the fluorescent polymer poly(NAM-Ly). researchgate.net
The development of biotinylated derivatives of this compound represents another key area of advancement. A prominent example is this compound Biotin-X, dipotassium (B57713) salt. biotium.comavantorsciences.com This derivative is particularly useful as a tracer for studying neuronal morphology. biotium.comavantorsciences.com The key advantage of this tailored molecule is the presence of the biotin moiety, which allows for signal amplification through the well-established and highly specific biotin-avidin or biotin-streptavidin biochemical interactions. biotium.comavantorsciences.com This enables researchers to enhance the visibility of traced neurons or cellular structures. The resulting staining is robust and can withstand aldehyde fixation, sectioning, and washing with detergents, making it compatible with standard histological protocols. avantorsciences.com
The primary amine group on this compound also allows for its conjugation to molecules with carboxylic acid groups, further expanding its potential for creating specific probes. biotium.com This versatility allows for the creation of a variety of conjugates for diverse applications, such as labeling specific proteins or other biomolecules.
High-Throughput Screening Applications and Automation
The intrinsic fluorescence of this compound and its derivatives makes it a suitable candidate for integration into high-throughput screening (HTS) assays. promega.comnih.govnih.govresearchgate.net HTS platforms are essential in drug discovery and basic research for rapidly testing large numbers of compounds for their effects on biological targets. Bioluminescent and fluorescent assays are mainstays of HTS due to their high sensitivity and amenability to automation. promega.comnih.govnih.govresearchgate.net
While direct, large-scale automated screening platforms centered solely on this compound are not yet widely reported, its properties as a stable, fixable tracer lend themselves to such applications. For instance, automated microscopy platforms could be used to quantify changes in cellular uptake or intercellular communication (via gap junctions) of this compound in response to a library of small molecules. Assays could be designed to screen for compounds that modulate membrane permeability or the integrity of cellular barriers, with the fluorescence of this compound serving as the readout.
Interdisciplinary Research Integrating this compound with "Omics" Technologies
The integration of fluorescent tracers like this compound with "omics" technologies, such as proteomics, metabolomics, and genomics, is a nascent but promising field of research. This interdisciplinary approach allows for the correlation of cellular structure and function with molecular-level data.
In a potential application, this compound could be used to label and sort specific cell populations from a heterogeneous sample using fluorescence-activated cell sorting (FACS). Once isolated, these labeled cells could be subjected to downstream omics analyses. For example, researchers could investigate the proteome or metabolome of neurons that have taken up the tracer, providing insights into the molecular characteristics of those specific cells. Stable isotope-labeled tracers are already a cornerstone of metabolomics for elucidating metabolic pathways. nih.govnih.gov While this compound itself is not an isotopic tracer, it can be used to isolate the cells of interest for subsequent analysis with these powerful techniques.
Computational Modeling and Simulation of Tracer Dynamics in Biological Systems
Computational modeling and simulation are becoming increasingly important tools for understanding the complex dynamics of molecular tracers in biological systems. Lucifer Yellow has been used as a marker to assess the paracellular permeability of cellular barriers, such as the blood-brain barrier. nih.gov The data obtained from such experimental studies, like the apparent permeability coefficient (Papp), can be used to develop and validate computational models of these barriers. nih.gov
These models can simulate the diffusion and transport of this compound across cell layers, taking into account factors like the tightness of cell junctions and the presence of transport proteins. researchgate.net By simulating these dynamics, researchers can gain a more quantitative understanding of how different conditions or the presence of therapeutic agents affect barrier function. This in silico approach can help to predict the permeability of other molecules and guide the design of new drugs intended to cross specific biological barriers.
Q & A
Q. How is Lucifer Yellow Cadaverine utilized as a fluorescent tracer in endocytosis and gap junction studies?
LYC is a fixable, water-soluble fluorescent dye widely used to track endocytic vesicles and assess gap junction communication. For fluid-phase endocytosis assays , cells are incubated with LYC (5 mg/mL in medium) at 30°C for 60 minutes, followed by washing and microscopic observation to quantify dye uptake . In gap junction studies , scrape-loading assays involve introducing LYC into cells via mechanical disruption. Dye transfer to neighboring cells is quantified using fluorescence microscopy or pixel-based analysis to measure intercellular communication. Blockers like carbenoxolone (CBX) can inhibit gap junction-mediated transfer, serving as negative controls .
Q. What experimental protocols are recommended for conjugating LYC to nanoparticles or biomolecules?
LYC’s cadaverine moiety enables covalent coupling to carboxylated surfaces. A standard protocol involves mixing 0.50 mg LYC in phosphate buffer with nanobeads (3.9 mg/mL dispersion), stirring overnight, and purifying via magnetic separation. Photoluminescence intensity is compared against a calibration curve to quantify conjugation efficiency . For bioconjugation with NHS-PEO4-Biotin, similar conditions (pH 7.4, room temperature) are used, with fluorescence quantum yield and lifetime measurements validating successful labeling .
Q. How does LYC compare to other fluorescent tracers (e.g., dextrans, Calcein AM) in permeability assays?
LYC (MW ~0.4–0.8 kDa) is smaller than fluorescent dextrans (typically 3–70 kDa), making it suitable for assessing tight junction integrity in models like blood-brain barrier (BBB) studies. Unlike Calcein AM, which requires esterase activation for cytoplasmic retention, LYC is fixable, enabling post-experiment immunostaining. However, its low molecular weight may lead to faster diffusion, necessitating precise timing in permeability assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in dye transfer data when using LYC for gap junction analysis?
Discrepancies may arise from variable cell confluency, dye concentration, or unintended hemichannel activity. To address this:
- Standardize scrape-loading techniques : Ensure consistent mechanical disruption depth .
- Include dual controls : Use CBX (gap junction blocker) and Gap19 (hemichannel-specific inhibitor) to isolate communication pathways .
- Quantify pixel intensity : Software tools like ImageJ can statistically compare dye spread across treatment groups (e.g., p < 0.01 threshold) .
Q. What strategies optimize LYC-based nanobeads for super-resolution microscopy?
To enhance signal-to-noise ratios:
- Adjust bead size : Sub-100 nm beads minimize light scattering artifacts.
- Tune dye loading : Overloading LYC can cause self-quenching; use photoluminescence calibration to identify optimal concentrations (typically 10–50 µM) .
- Combine with STED/PALM : LYC’s broad Stokes shift (Ex/Em: 428/535 nm) reduces background interference in multicolor imaging .
Q. How can LYC be integrated with transcriptomic or proteomic workflows in live-cell studies?
- Fixable labeling : Post-LYC uptake, cells can be fixed and processed for RNA-FISH or immunofluorescence without dye leakage .
- Multiplexing : Pair LYC with pH-insensitive probes (e.g., YFP) to correlate endocytic activity with gene expression in real time .
- Data normalization : Use internal standards (e.g., housekeeping protein fluorescence) to control for variations in dye uptake efficiency .
Methodological Considerations
Q. What are the critical steps for ensuring reproducibility in LYC-based assays?
- Dye preparation : Aliquot LYC in anhydrous DMSO to prevent hydrolysis; store at -20°C protected from light .
- Cell health monitoring : Avoid prolonged incubation (>2 hours) to prevent lysosomal accumulation and cytotoxicity .
- Instrument calibration : Regularly validate microscope excitation/emission filters using reference spectra (e.g., AAT Bioquest’s spectral data) .
Q. How can researchers address low signal intensity in LYC experiments?
- Increase dye concentration : Optimize within 1–5 mg/mL range, balancing brightness and cell viability .
- Enhance fixation : Use paraformaldehyde (4%) + 0.1% glutaraldehyde for better dye retention .
- Alternative detection : Pair LYC with anti-Lucifer Yellow antibodies (validated in ICC/IHC) for signal amplification .
Data Analysis and Validation
Q. What statistical methods are appropriate for quantifying LYC diffusion in tissue models?
- Spatial analysis : Measure dye spread radius using Fiji/ImageJ’s “Radial Profile” plugin .
- Kinetic modeling : Fit time-lapse data to Fick’s law of diffusion to calculate permeability coefficients (e.g., Papp values) .
- Multi-group comparisons : Apply ANOVA with post-hoc Tukey tests for ≥3 experimental conditions .
Q. How can batch effects be minimized in large-scale LYC studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
